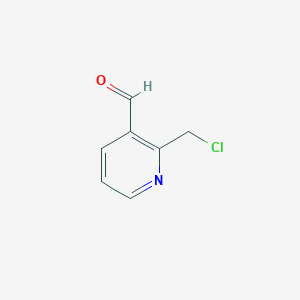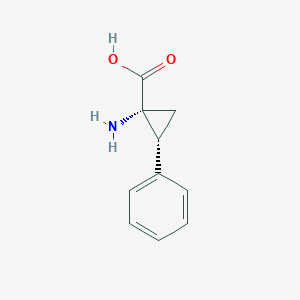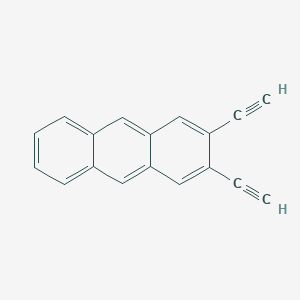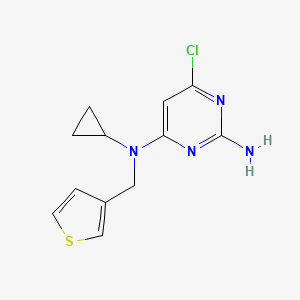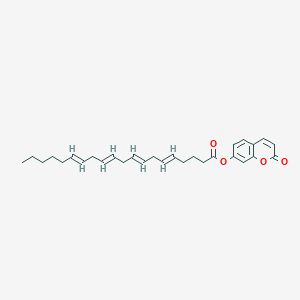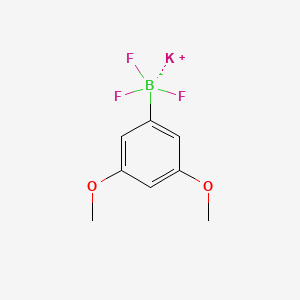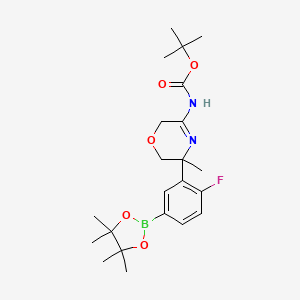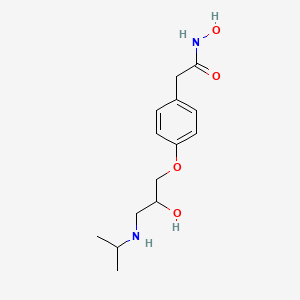![molecular formula C10H13F3N2O B13347155 3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring, along with a trifluoropropanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-aminobenzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and atmospheric pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary amines.
Applications De Recherche Scientifique
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The trifluoropropanol moiety may also contribute to its overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzyl alcohol: Shares the aminobenzyl structure but lacks the trifluoropropanol moiety.
1,1,1-Trifluoro-2-propanol: Contains the trifluoropropanol group but lacks the aminobenzyl structure.
Uniqueness
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13F3N2O |
|---|---|
Poids moléculaire |
234.22 g/mol |
Nom IUPAC |
3-[(4-aminophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)6-15-5-7-1-3-8(14)4-2-7/h1-4,9,15-16H,5-6,14H2 |
Clé InChI |
YAGOXMRULWWFMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)

